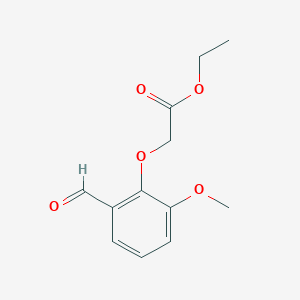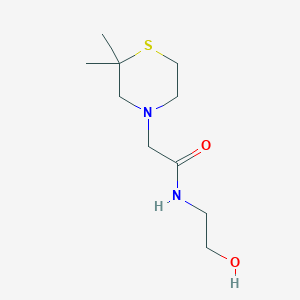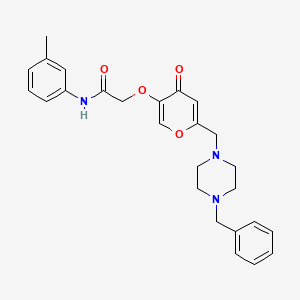![molecular formula C25H21BrN2O6 B2446158 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-21-5](/img/no-structure.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolines are a class of organic compounds with a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
Quinazolinones and quinazolines can be synthesized through various methods. For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new quinazolinone derivatives .
Molecular Structure Analysis
The molecular structure of quinazolines can be modified to improve their biological activities. Structure-activity relationship studies have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can enhance their antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione and its derivatives have significant applications in the field of agriculture, particularly as potential herbicides. Research has focused on its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a promising target for herbicide innovation. Studies have identified derivatives of this compound demonstrating strong herbicidal activity and crop safety, suggesting their potential as effective weed control agents in agricultural settings (Qu et al., 2021), (He et al., 2020), (Wang et al., 2015), (Wang et al., 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of quinazoline-2,4-dione derivatives, including the specific compound , have been extensively studied. Research has focused on various synthetic methods, including the use of alkylating agents, microwave irradiations, and CO2-mediated reactions. These studies contribute to the understanding of the chemical nature and potential applications of these compounds in different fields (Ukrainets et al., 2011), (El‐Barbary et al., 1995), (Rivero et al., 2009), (Rasal & Yadav, 2016).
Stability and Degradation
The stability of similar quinazoline derivatives under stress conditions has also been a subject of research. This includes studies on how environmental factors such as temperature, light, and chemical conditions affect these compounds. Such research is crucial for understanding the practical application and storage conditions of these compounds (Gendugov et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione with 2-(4-bromophenyl)-2-oxoethylamine.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione", "2-(4-bromophenyl)-2-oxoethylamine" ], "Reaction": [ "To a solution of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, 2-(4-bromophenyl)-2-oxoethylamine (1.2 g, 4.2 mmol) and triethylamine (1.0 mL, 7.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a yellow solid (yield: 70%)." ] } | |
CAS-Nummer |
899922-21-5 |
Produktname |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H21BrN2O6 |
Molekulargewicht |
525.355 |
IUPAC-Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21BrN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
XDMAZEMSWLQLSW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)
![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)
![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)


![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)
![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)
![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)